molecular formula C22H16N4O B15346645 1-Naphthalenol, 2,4-bis(phenylazo)- CAS No. 5290-66-4

1-Naphthalenol, 2,4-bis(phenylazo)-

Cat. No.: B15346645
CAS No.: 5290-66-4
M. Wt: 352.4 g/mol
InChI Key: TVQPHPSPJUOLGS-UHFFFAOYSA-N
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Description

1-Naphthalenol, 2,4-bis(phenylazo)-, also known as Solvent Red 23, is an organic compound with the molecular formula C₁₆H₁₂N₂O. It is a red dye commonly used in various industrial applications, including cosmetics, personal care products, and commercial pesticides. This compound is characterized by its azo group (-N=N-) attached to a naphthalenol structure, which contributes to its vibrant color and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2,4-bis(phenylazo)- is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

  • Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) to form diazonium salts.

  • Azo Coupling: The diazonium salts are then coupled with naphthalenol derivatives under alkaline conditions to form the azo compound.

Industrial Production Methods: In industrial settings, the synthesis of 1-Naphthalenol, 2,4-bis(phenylazo)- is carried out on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenol, 2,4-bis(phenylazo)- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydrazo compounds.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalenol ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Hydrazo compounds and other reduced derivatives.

  • Substitution: Halogenated naphthalenols and other substituted derivatives.

Scientific Research Applications

1-Naphthalenol, 2,4-bis(phenylazo)- has several scientific research applications across various fields:

  • Chemistry: It is used as a model compound in the study of azo dyes and their properties.

  • Biology: The compound is employed in biological staining techniques and as a fluorescent probe.

  • Industry: It is widely used as a colorant in cosmetics, personal care products, and commercial pesticides.

Mechanism of Action

The mechanism by which 1-Naphthalenol, 2,4-bis(phenylazo)- exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its binding affinity and reactivity. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Naphthalenol, 2,4-bis(phenylazo)- is compared with other similar azo compounds, such as:

  • 4-(Phenylazo)-1-naphthol: Similar in structure but differs in the position of the azo group.

  • 2-Naphthalenol, 1-(phenylazo)-: Another azo compound with a different substitution pattern.

Uniqueness: 1-Naphthalenol, 2,4-bis(phenylazo)- is unique due to its specific substitution pattern and the presence of two azo groups, which contribute to its distinct chemical and physical properties.

Conclusion

1-Naphthalenol, 2,4-bis(phenylazo)- is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study and a valuable component in numerous products.

Properties

CAS No.

5290-66-4

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

2,4-bis(phenyldiazenyl)naphthalen-1-ol

InChI

InChI=1S/C22H16N4O/c27-22-19-14-8-7-13-18(19)20(25-23-16-9-3-1-4-10-16)15-21(22)26-24-17-11-5-2-6-12-17/h1-15,27H

InChI Key

TVQPHPSPJUOLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)N=NC4=CC=CC=C4

Origin of Product

United States

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